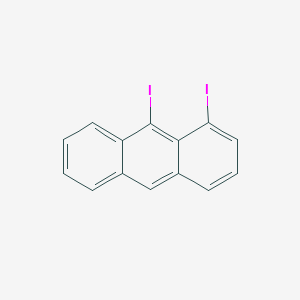
Anthracene, 1,9-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 1,9-diiodo- is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms at the 1 and 9 positions of the anthracene molecule. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthracene, 1,9-diiodo- typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions. The reaction can be represented as follows:
C14H10+2I2→C14H8I2+2HI
Industrial Production Methods: Industrial production of anthracene, 1,9-diiodo- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: Anthracene, 1,9-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the iodine atoms can yield anthracene or other partially reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone and its derivatives.
Reduction: Anthracene and partially reduced intermediates.
科学的研究の応用
Anthracene, 1,9-diiodo- finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological systems and as a probe in fluorescence microscopy due to its photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用機序
The mechanism of action of anthracene, 1,9-diiodo- is largely dependent on its interaction with light and its ability to participate in photochemical reactions. The compound can absorb light and undergo intersystem crossing to form excited states, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce various chemical transformations, making the compound useful in photodynamic therapy and other applications.
類似化合物との比較
- Anthracene, 9,10-diiodo-
- Anthracene, 1,8-diiodo-
- Anthracene, 2,6-diiodo-
Comparison: Anthracene, 1,9-diiodo- is unique due to the specific positioning of the iodine atoms, which affects its electronic properties and reactivity. Compared to other diiodo-anthracene derivatives, the 1,9-substitution pattern provides distinct photophysical characteristics and makes it more suitable for certain applications, such as in the development of advanced materials for electronic devices.
特性
CAS番号 |
820208-65-9 |
|---|---|
分子式 |
C14H8I2 |
分子量 |
430.02 g/mol |
IUPAC名 |
1,9-diiodoanthracene |
InChI |
InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChIキー |
PDFYWZUXMIBSJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
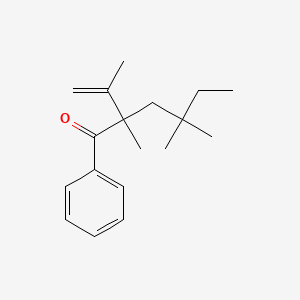
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
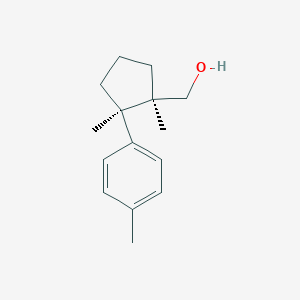
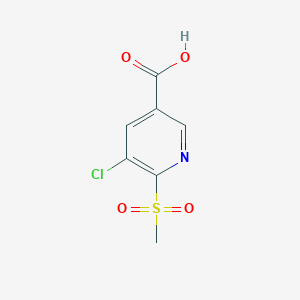
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
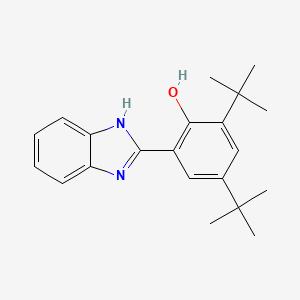
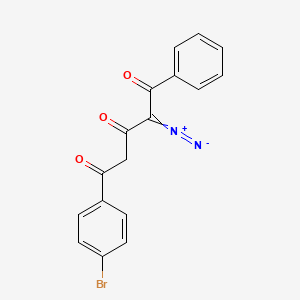
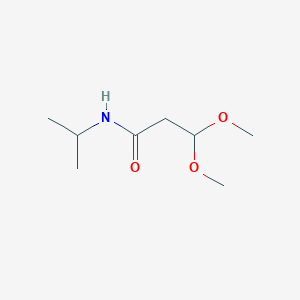
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
